4-Fluorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals
4-Fluorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 140-75-0
This technical guide provides a comprehensive overview of 4-Fluorobenzylamine, a versatile building block with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential biological activities.
Core Properties of 4-Fluorobenzylamine
4-Fluorobenzylamine is a colorless to pale yellow liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 140-75-0[1][2][3][4] |
| Molecular Formula | C₇H₈FN[1][3] |
| Molecular Weight | 125.14 g/mol [1][3] |
| IUPAC Name | (4-fluorophenyl)methanamine[4] |
| Physical Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 183 °C (lit.)[1] |
| Density | 1.095 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.512 (lit.)[1] |
| Solubility | Soluble in water[1] |
| Flash Point | 152 °F[1] |
| Safety and Handling | Information |
| Hazard Class | 8[1] |
| Packing Group | III[1] |
| Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[1] |
| Precautionary Statements | P234, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 4-Fluorobenzylamine are provided below. These protocols are designed to be clear and reproducible for laboratory settings.
Synthesis: Reductive Amination of 4-Fluorobenzaldehyde (B137897)
This protocol describes the synthesis of 4-Fluorobenzylamine from 4-fluorobenzaldehyde via reductive amination.
Materials:
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4-Fluorobenzaldehyde
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Ammonia (B1221849) (7N solution in methanol)
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Sodium borohydride (B1222165) (NaBH₄)
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Methanol (B129727) (MeOH)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (1.5 eq) at 0 °C.
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Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.
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Cool the reaction mixture to 0 °C using an ice bath and add sodium borohydride (1.2 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluorobenzylamine.
Purification: Vacuum Distillation
The crude 4-Fluorobenzylamine can be purified by vacuum distillation to obtain a high-purity product.
Materials:
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Crude 4-Fluorobenzylamine
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Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
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Vacuum pump
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Heating mantle
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Boiling chips
Procedure:
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Assemble the distillation apparatus and ensure all joints are properly sealed.
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Add the crude 4-Fluorobenzylamine and a few boiling chips to the round-bottom flask.
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Connect the apparatus to a vacuum pump and slowly reduce the pressure.
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Begin heating the distillation flask gently with a heating mantle.
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Collect the fraction that distills at the appropriate boiling point for 4-Fluorobenzylamine under the applied vacuum. The boiling point will be lower than the atmospheric boiling point of 183 °C.
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Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity and purity of the synthesized 4-Fluorobenzylamine can be confirmed using NMR spectroscopy.
Materials:
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Purified 4-Fluorobenzylamine
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Deuterated chloroform (B151607) (CDCl₃)
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NMR tube
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Pipette
Procedure:
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Prepare a sample for ¹H NMR by dissolving 5-10 mg of the purified 4-Fluorobenzylamine in approximately 0.7 mL of deuterated chloroform.
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Transfer the solution to a clean, dry NMR tube.
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Acquire the ¹H NMR spectrum. The expected chemical shifts are approximately δ 7.2-7.0 (m, 4H, aromatic protons), 3.8 (s, 2H, CH₂), and 1.5 (s, 2H, NH₂).
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For ¹³C NMR, prepare a more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) and acquire the spectrum.
Potential Biological Activity and Signaling Pathway
While 4-Fluorobenzylamine is known as a potassium channel blocker, its specific molecular target within the diverse family of potassium channels is not yet fully elucidated in publicly available literature. However, to illustrate a potential mechanism of action relevant to drug development, this section describes the signaling pathway associated with the blockade of the Kv1.3 voltage-gated potassium channel, a well-established target in autoimmune diseases.
The Kv1.3 channel plays a crucial role in regulating the membrane potential of T-lymphocytes. Its inhibition can modulate T-cell activation and subsequent immune responses.
Figure 1: A representative signaling pathway for T-cell activation, highlighting the role of the Kv1.3 potassium channel. Blockade of Kv1.3 would disrupt the maintenance of the electrochemical gradient required for sustained calcium influx, thereby inhibiting downstream signaling and T-cell activation.
Experimental Workflow for Assessing Kv1.3 Blockade
A typical workflow to investigate the effect of 4-Fluorobenzylamine on the Kv1.3 channel and T-cell activation is outlined below.
Figure 2: A logical workflow for the experimental validation of 4-Fluorobenzylamine as a potential Kv1.3 channel blocker and immunosuppressive agent.
Conclusion
4-Fluorobenzylamine is a valuable chemical entity with a well-defined set of properties. Its utility as a synthetic intermediate is well-established, and its potential as a potassium channel modulator presents an interesting avenue for further research in drug discovery. The experimental protocols and potential mechanism of action outlined in this guide provide a solid foundation for scientists and researchers to explore the full potential of this compound. Further investigation into its specific biological targets will be crucial for elucidating its precise pharmacological profile and therapeutic applications.
